

Ethyl Everninate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl everninate

Cat. No.: B1203233

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound, is a secondary metabolite found in the lichen *Evernia prunastri* (oakmoss). As an atranol-like secondary metabolite, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **ethyl everninate**, along with detailed experimental workflows for its isolation and synthesis. Due to the limited availability of direct experimental data for **ethyl everninate**, this guide also incorporates inferred data from structurally similar compounds to provide a more complete profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this natural product.

Chemical Structure and Properties

Ethyl everninate, with the systematic IUPAC name ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is an aromatic ester. Its chemical structure is characterized by a substituted benzene ring with a hydroxyl group, a methoxy group, a methyl group, and an ethyl ester group.

Chemical Structure:

Caption: Chemical structure of **Ethyl Everninate**.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl everninate** is provided in Table 1. Where direct experimental data is unavailable, values have been computed or inferred from closely related structures.

Table 1: Physicochemical Properties of **Ethyl Everninate**

Property	Value	Source/Reference
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1][2]
Molecular Weight	210.23 g/mol	[1][2]
CAS Number	6110-36-7	[1]
Appearance	Inferred: White to off-white solid	General property of similar aromatic esters
Melting Point	Not available	
Boiling Point	Not available	
Density	1.151 g/cm ³	
Flash Point	119.3 °C	
Solubility	Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.	
LogP	1.88590	

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **ethyl everninate**. While a complete public dataset for **ethyl everninate** is not readily available, the expected spectral features based on its structure are summarized below.

Table 2: Predicted Spectroscopic Data for **Ethyl Everninate**

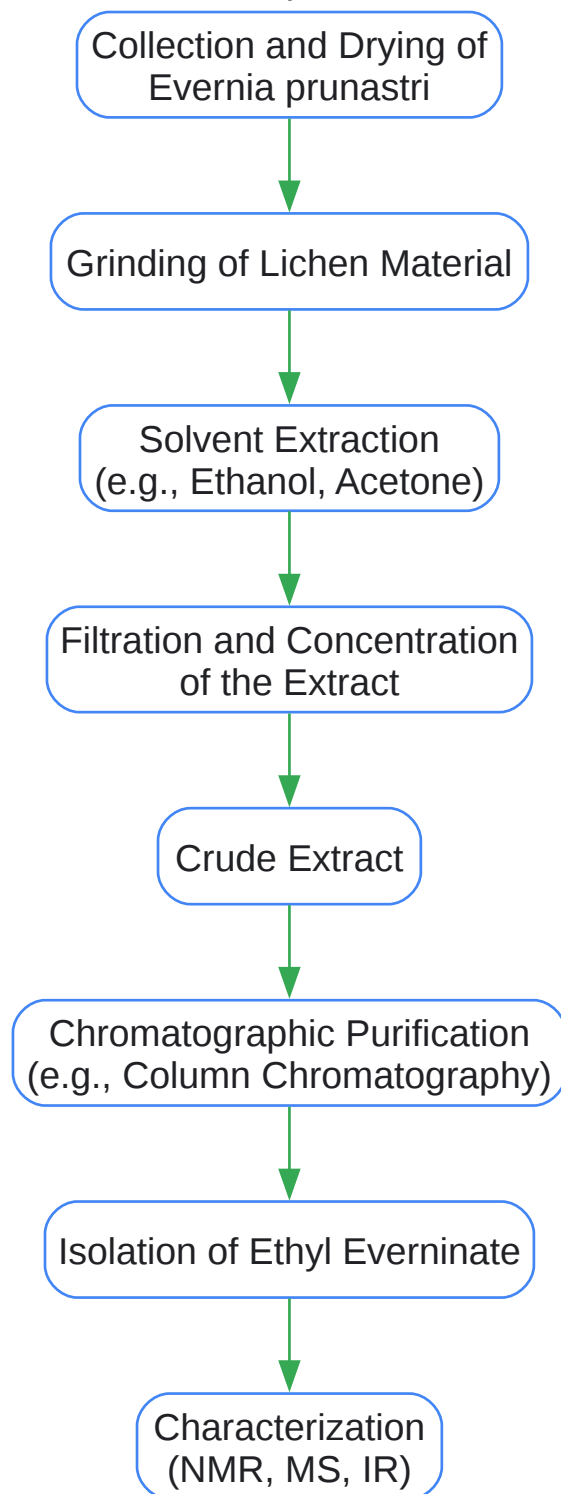
Technique	Expected Features
^1H NMR	- Aromatic protons (2H, singlet or two doublets).- Methoxy protons (3H, singlet).- Ethyl ester protons (quartet for $-\text{CH}_2-$ and triplet for $-\text{CH}_3$).- Methyl group on the ring (3H, singlet).- Hydroxyl proton (1H, broad singlet).
^{13}C NMR	- Carbonyl carbon (~ 170 ppm).- Aromatic carbons (6 signals in the range of 100-165 ppm).- Methoxy carbon (~ 55 ppm).- Ethyl ester carbons ($-\text{CH}_2-$ ~ 60 ppm, $-\text{CH}_3$ ~ 14 ppm).- Methyl group on the ring (~ 20 -25 ppm).
IR (Infrared) Spectroscopy	- O-H stretch (broad, ~ 3400 - 3200 cm^{-1}).- C-H stretches (aromatic and aliphatic, ~ 3100 - 2850 cm^{-1}).- C=O stretch (ester, ~ 1720 - 1700 cm^{-1}).- C=C stretches (aromatic, ~ 1600 - 1450 cm^{-1}).- C-O stretches (ester and ether, ~ 1300 - 1000 cm^{-1}).
Mass Spectrometry (MS)	- Molecular ion peak (M^+) at m/z 210.- Fragments corresponding to the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, m/z 165), ethyl group ($-\text{C}_2\text{H}_5$, m/z 181), and subsequent fragmentations of the aromatic ring.

Experimental Protocols

Isolation from Evernia prunastri (Oakmoss)

Ethyl everninate is a natural product that can be isolated from the lichen *Evernia prunastri*. A general workflow for its extraction and isolation is presented below.

Workflow for Isolation of Ethyl Everninate from Oakmoss

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Caption: A generalized workflow for the isolation of **ethyl everninate**.

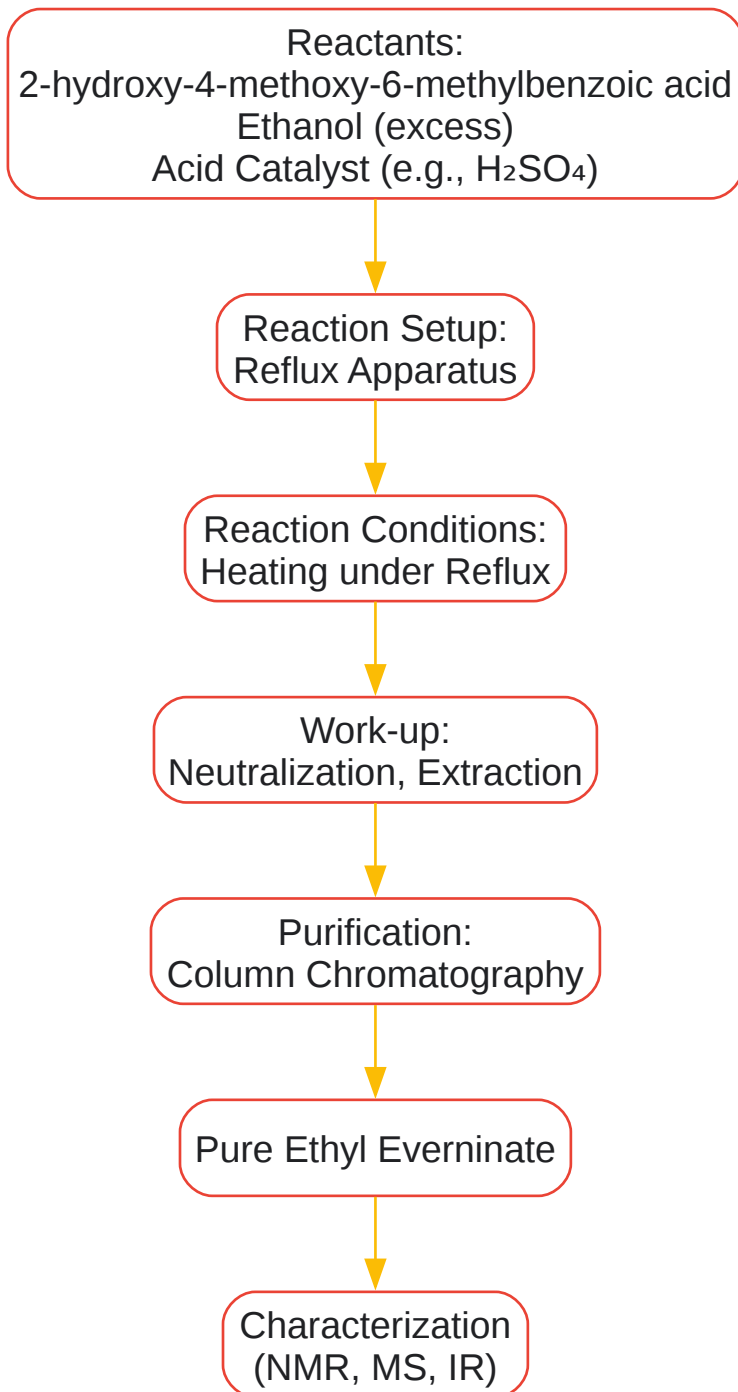
Detailed Methodology:

- **Sample Preparation:** Collect fresh *Evernia prunastri* and air-dry it in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the lichen into a fine powder to increase the surface area for extraction.
- **Solvent Extraction:** Macerate the powdered lichen material in a suitable organic solvent such as ethanol or acetone at room temperature for 24-48 hours with occasional stirring. The ratio of solvent to plant material should be sufficient to ensure complete immersion (e.g., 10:1 v/w).
- **Filtration and Concentration:** Filter the mixture to separate the solvent extract from the solid lichen residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Isolation and Characterization:** Fractions containing the compound of interest, identified by comparison with a standard or by spectroscopic analysis, are pooled and the solvent is evaporated. The purity of the isolated **ethyl everninate** is then confirmed using spectroscopic techniques such as NMR, MS, and IR.

Chemical Synthesis: Fischer Esterification

Ethyl everninate can be synthesized in the laboratory through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-4-methoxy-6-methylbenzoic acid, with ethanol in the presence of an acid catalyst.

Workflow for Synthesis of Ethyl Everninate

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Caption: A general workflow for the synthesis of **ethyl everninate**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-hydroxy-4-methoxy-6-methylbenzoic acid in an excess of absolute ethanol.
- **Catalysis:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
- **Characterization:** The identity and purity of the synthesized **ethyl everninate** are confirmed by spectroscopic methods (NMR, MS, and IR).

Biological Activity and Potential Applications

While specific studies on the biological activities of **ethyl everninate** are limited, its structural similarity to other atranol-like secondary metabolites suggests a range of potential pharmacological effects. Many lichen-derived compounds exhibit antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.

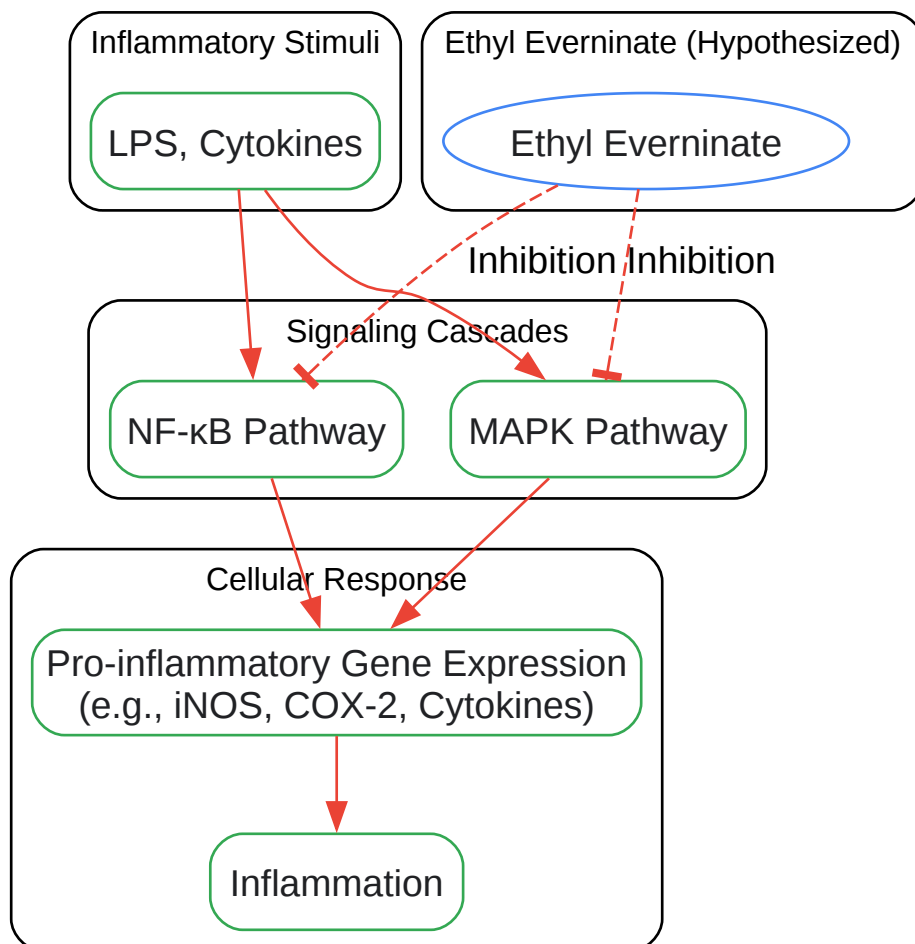
Table 3: Potential Biological Activities of **Ethyl Everninate** (Inferred)

Activity	Potential Mechanism of Action	Relevant In Vitro Assays
Antioxidant	Scavenging of free radicals, chelation of metal ions.	DPPH assay, ABTS assay, FRAP assay.
Anti-inflammatory	Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF- κ B, MAPK).	Inhibition of NO production in macrophages, cytokine expression assays.
Antimicrobial	Disruption of microbial cell membranes, inhibition of essential enzymes.	Minimum Inhibitory Concentration (MIC) assays against various bacteria and fungi.
Cytotoxic	Induction of apoptosis, inhibition of cell proliferation.	MTT assay, WST-1 assay against cancer cell lines.

Signaling Pathways

Based on the activities of structurally related phenolic compounds, **ethyl everninate** may modulate key cellular signaling pathways involved in inflammation and cancer.

Potential Signaling Pathway Modulation by Ethyl Everninate

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Caption: Hypothesized modulation of inflammatory signaling pathways.

It is plausible that **ethyl everninate** could inhibit the activation of transcription factors such as NF-κB and modulate the activity of mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. Further research is required to validate these hypotheses.

Conclusion

Ethyl everninate is a natural product with a well-defined chemical structure and interesting, albeit largely unexplored, biological potential. This technical guide provides a foundation for researchers by summarizing its known properties and providing detailed workflows for its

isolation and synthesis. The inferred biological activities and potential mechanisms of action highlight the need for further investigation into the pharmacological properties of this compound. Future studies focusing on the specific biological evaluation of **ethyl everninate** are warranted to unlock its full therapeutic potential.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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